2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

Catalog No.
S3658448
CAS No.
54516-07-3
M.F
C10H13NO4S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

CAS Number

54516-07-3

Product Name

2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid

IUPAC Name

2-amino-3-(4-methylsulfonylphenyl)propanoic acid

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

GZDZCAIRTNYHPW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)N

2-Amino-3-[4-(methylsulfonyl)phenyl]propionic acid is a chiral amino acid derivative characterized by the presence of both an amino group and a carboxylic acid group, along with a para-substituted methylsulfonylphenyl moiety. Its structural formula is represented as follows:

C10H13NO4S\text{C}_10\text{H}_{13}\text{NO}_4\text{S}

This compound is recognized for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceuticals, including broad-spectrum antibiotics like florfenicol and thiamphenicol .

Typical of amino acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, yielding an amine.

Additionally, it serves as an intermediate in the synthesis of other biologically active compounds .

Several methods exist for synthesizing 2-amino-3-[4-(methylsulfonyl)phenyl]propionic acid:

  • Enzymatic Synthesis: Utilizing MSPS (methylsulfonylphenyl synthetase) derived from Burkholderia diffusa, this method allows for the synthesis under mild conditions using p-methylsulfonylbenzaldehyde and threonine as substrates. The reaction typically occurs at 30 °C for 12 hours .
  • Chemical Synthesis: Traditional organic synthesis routes may involve coupling reactions between appropriate amino acid precursors and methylsulfonyl derivatives under acidic or basic conditions.

The primary applications of 2-amino-3-[4-(methylsulfonyl)phenyl]propionic acid include:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing antibiotics such as florfenicol and thiamphenicol .
  • Research: Investigated for its potential roles in studying cell adhesion mechanisms and developing new therapeutic agents targeting inflammatory diseases.

Interaction studies are crucial for understanding how 2-amino-3-[4-(methylsulfonyl)phenyl]propionic acid might affect biological systems. Current research suggests potential interactions with proteins involved in cell adhesion, specifically LFA-1 and ICAM-1. Further studies are warranted to elucidate its full biological profile and mechanism of action.

Several compounds share structural similarities with 2-amino-3-[4-(methylsulfonyl)phenyl]propionic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acidChiral molecule with a methylsulfonyl groupInvestigated for LFA-1/ICAM-1 antagonism
3-Amino-3-[4-(methylsulfonyl)phenyl]propionic AcidSimilar structure but different substitutionPotentially different biological activity
L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acidHydroxyl group additionIntermediate in antibiotic synthesis

Each of these compounds possesses unique characteristics that differentiate them from 2-amino-3-[4-(methylsulfonyl)phenyl]propionic acid, particularly regarding their biological activities and synthetic applications. The presence of different functional groups or stereochemistry can significantly influence their reactivity and role in drug development.

XLogP3

-1.9

Sequence

X

Dates

Last modified: 07-26-2023

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